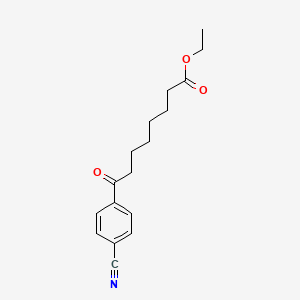

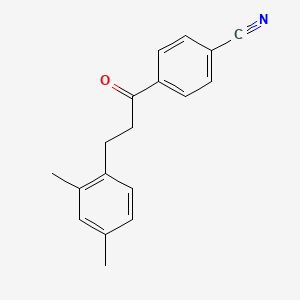

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to Ethyl 8-(4-cyanophenyl)-8-oxooctanoate often involves multi-step organic reactions. For example, the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate was achieved through an intramolecular cycloaddition reaction, which is a common strategy for constructing complex ring systems . Although the exact synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is not detailed, similar synthetic approaches could be employed, such as condensation reactions or functional group transformations.

Molecular Structure Analysis

The molecular structure of compounds with ethoxy and carbonyl groups has been studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, the molecular structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was determined using X-ray diffraction, revealing its crystal system and cell dimensions . Similarly, the conformational equilibria of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes were studied using NMR, which provided insights into the equilibrium between different conformers . These studies suggest that Ethyl 8-(4-cyanophenyl)-8-oxooctanoate could also be analyzed using these techniques to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of compounds containing ethoxy and carbonyl groups can be inferred from the reactions described in the papers. For example, the TeO2-oxidation of alkenes to alkanediol diacetates and alkanediol monoacetates involves β-chloroalkyltellurium intermediates, which could be related to the reactivity of the ethoxy group in Ethyl 8-(4-cyanophenyl)-8-oxooctanoate . Additionally, the Michael-Aldol condensation used to synthesize ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate indicates the potential for nucleophilic addition and cyclization reactions in compounds with similar functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the intermolecular hydrogen bonding observed in ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate contributes to its solid-state structure and could affect its solubility and melting point . Similarly, the conformational preferences of 8-alkyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes affect their chemical shifts in NMR spectra, which is a reflection of their electronic environment . These insights can be applied to predict the properties of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, such as its solubility, boiling point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Cyclization Reactions

Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes has been studied, showcasing a method to yield quinolin-8-ols regioselectively. This process involves alkylideneaminyl radical intermediates, suggesting that similar ethyl compounds could participate in regioselective synthesis strategies for complex organic molecules (Uchiyama et al., 1998).

Enzymatic Reduction

Studies on the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system have been conducted, highlighting the potential for microbial aldehyde reductases to facilitate asymmetric reductions. This research could imply that similar ethyl compounds might be substrates for biocatalytic processes, offering a route to stereoselective synthesis of chiral intermediates (Shimizu et al., 1990).

Heterocycle Formation

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as an intermediate for synthesizing a diverse set of trifluoromethyl heterocycles, demonstrating the versatility of ethyl substrates in generating complex structures. This suggests that Ethyl 8-(4-cyanophenyl)-8-oxooctanoate could serve as a precursor in the synthesis of various heterocyclic compounds (Honey et al., 2012).

Gas Storage Materials

A supramolecular tetranitrile, related to the cyanophenyl group in Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, has been transformed into a porous covalent triazine-based framework (CTF) with significant gas uptake capacities. This illustrates the potential of cyanophenyl-containing compounds in constructing materials for gas storage and separation applications (Bhunia et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds involve the synthesis of new chemical entities in medicinal chemistry. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Eigenschaften

IUPAC Name |

ethyl 8-(4-cyanophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOXXIIYGFLHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292737 | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(4-cyanophenyl)-8-oxooctanoate | |

CAS RN |

951885-76-0 | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

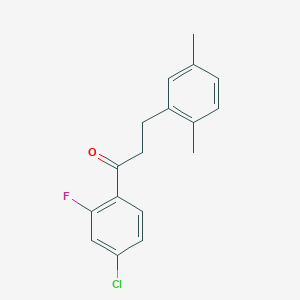

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)